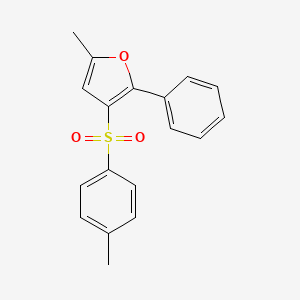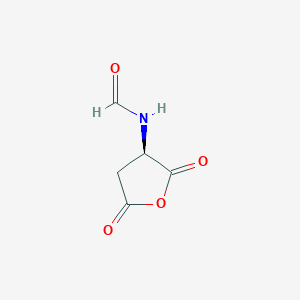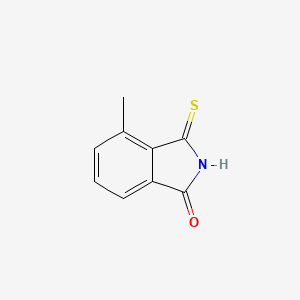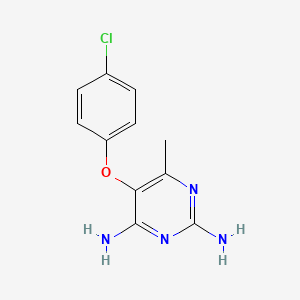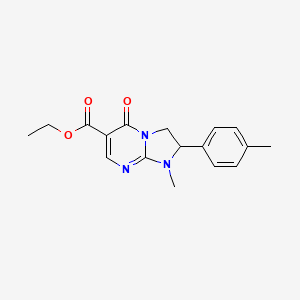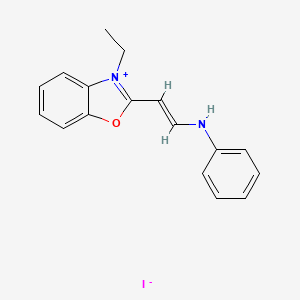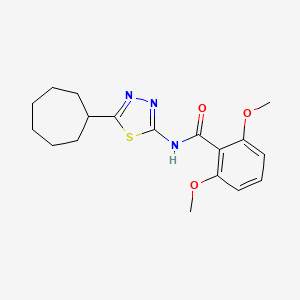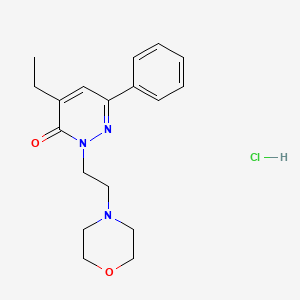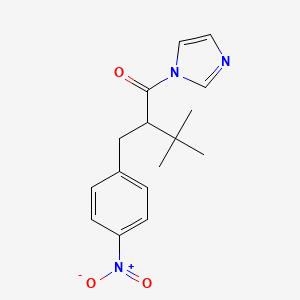
N-methyl-6-morpholinopyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-6-morpholinopyridazin-3-amine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the pyridazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-6-morpholinopyridazin-3-amine typically involves the N-methylation of 6-morpholinopyridazin-3-amine. One efficient method for N-methylation is the use of formalin as a methylating agent and sodium triacetoxyborohydride as a reducing agent under solvent-free ball milling conditions . This method is advantageous due to its high yield and environmentally friendly approach.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-6-morpholinopyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-6-morpholinopyridazin-3-one, while reduction may yield this compound derivatives with reduced functional groups.
Scientific Research Applications
N-methyl-6-morpholinopyridazin-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-methyl-6-morpholinopyridazin-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-morpholinopyridazin-3-amine: This compound is similar but lacks the N-methyl group.
N-methyl-6-piperidinopyridazin-3-amine: This compound has a piperidine ring instead of a morpholine ring.
Uniqueness
N-methyl-6-morpholinopyridazin-3-amine is unique due to its specific structure, which combines a morpholine ring with a pyridazine ring and an N-methyl group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
61472-02-4 |
|---|---|
Molecular Formula |
C9H14N4O |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N-methyl-6-morpholin-4-ylpyridazin-3-amine |
InChI |
InChI=1S/C9H14N4O/c1-10-8-2-3-9(12-11-8)13-4-6-14-7-5-13/h2-3H,4-7H2,1H3,(H,10,11) |
InChI Key |
BXQYLEKFTGOWFL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C(C=C1)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



